molecular formula C27H15N3O6 B14947083 2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile

2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile

Cat. No.: B14947083
M. Wt: 477.4 g/mol
InChI Key: FJJOXHAGEFEGDR-UHFFFAOYSA-N
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Description

2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile is a complex organic compound characterized by the presence of multiple functional groups, including nitrile and imide groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile typically involves the reaction of 2,6-dihydroxybenzonitrile with 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as zinc chloride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can be detected and analyzed. This binding can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile is unique due to its specific arrangement of functional groups and its ability to form stable complexes with metal ions. This uniqueness makes it valuable for specialized applications in scientific research and industry .

Properties

Molecular Formula

C27H15N3O6

Molecular Weight

477.4 g/mol

IUPAC Name

2,6-bis[3-(2,5-dioxopyrrol-1-yl)phenoxy]benzonitrile

InChI

InChI=1S/C27H15N3O6/c28-16-21-22(35-19-6-1-4-17(14-19)29-24(31)10-11-25(29)32)8-3-9-23(21)36-20-7-2-5-18(15-20)30-26(33)12-13-27(30)34/h1-15H

InChI Key

FJJOXHAGEFEGDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C(=CC=C2)OC3=CC=CC(=C3)N4C(=O)C=CC4=O)C#N)N5C(=O)C=CC5=O

Origin of Product

United States

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